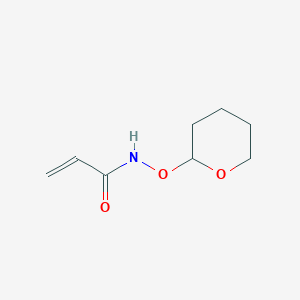
2,4,5-trichloro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichloro-1H-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring with three chlorine atoms attached at positions 2, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trichloro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5-trichloroaniline with formic acid or formamide, which facilitates the formation of the benzimidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of catalysts to accelerate the reaction and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2,4,5-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
科学的研究の応用
2,4,5-Trichloro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4,5-trichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects.
類似化合物との比較
2,4,5-Tribromo-1H-imidazole: Similar in structure but with bromine atoms instead of chlorine.
2,4,5-Trichloroimidazole: Lacks the benzene ring, making it less complex.
2,4,5-Trichlorobenzimidazole: Similar but with different substitution patterns.
Uniqueness: 2,4,5-Trichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2,4,5-trichloro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBUHVWRUAKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)


![1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8238508.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)



![Tert-butyl 2-(5-oxo-5,6-dihydropyrido[3,4-b]pyrazin-8-yl)acetate](/img/structure/B8238556.png)

![6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine](/img/structure/B8238567.png)



